molecular formula C14H19Cl2FN2O4 B141213 Fluroxypyr-butometyl CAS No. 154486-27-8

Fluroxypyr-butometyl

Cat. No.: B141213
CAS No.: 154486-27-8
M. Wt: 369.2 g/mol
InChI Key: ZKFARSBUEBZZJT-UHFFFAOYSA-N
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Description

Fluroxypyr-butometyl is a synthetic herbicide belonging to the pyridyloxycarboxylic acid class. It is widely used in agriculture to control broad-leaved weeds in crops such as wheat, barley, corn, and rice. The compound is known for its rapid effectiveness and low cost, making it a popular choice among farmers .

Mechanism of Action

Target of Action

Fluroxypyr-butometyl, also known as Fluroxypyr-meptyl (FLUME), is a heterocyclic herbicide . It is primarily targeted at broad-leaved weeds in wheat, corn, and rice fields . The compound acts on these targets by inhibiting their growth, especially the growth of root systems .

Mode of Action

This compound is an auxin-mimicking herbicide . It interacts with its targets by mimicking the action of auxin, a plant hormone that regulates growth. This interaction results in the inhibition of the target plant’s growth .

Biochemical Pathways

The biochemical pathways affected by this compound involve the uptake, translocation, accumulation, and metabolism of the compound in the target organisms . The compound is absorbed via the roots of the target plants and is then translocated upward . Only a small proportion of the compound is translocated and accumulated in the shoots . The compound undergoes multiple metabolic reactions in the target organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed via the roots of the target plants and is then distributed throughout the plant, with a greater accumulation in the roots than in the shoots . The compound is metabolized through multiple reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation

Result of Action

The action of this compound results in the inhibition of the growth of the target plants . Specifically, the accumulation of the compound in the target plants inhibits their growth and activates their defense system against oxidative stress . This leads to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors . Factors such as temperature, moisture, soil type, and soil microbes can affect the rate of the compound’s dissipation . Moreover, the presence of dissolved organic matter derived from sludge and straw can increase the degradation of the compound .

Biochemical Analysis

Biochemical Properties

Fluroxypyr-butometyl interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . The nature of these interactions involves the activation of the defense system against oxidative stress, with an increase in the activity of antioxidant and detoxifying enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of rice seedlings and activates their defense system against oxidative stress . This influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed via roots and translocated upward, accumulating in rice shoots .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been observed that only a small proportion of this compound is translocated upward and accumulated in rice shoots following absorption via roots . The distribution and enrichment ability of this compound in rice seedlings were greater in roots than in shoots .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed via roots and translocated upward, accumulating in rice shoots . The distribution and enrichment ability of this compound in rice seedlings were greater in roots than in shoots .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluroxypyr-butometyl typically begins with pentachloropyridine, which reacts with potassium fluoride in an aprotic dipolar solvent to yield 3,5-dichloro-2,3,6-trifluoropyridine. This intermediate is then subjected to ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets agricultural standards .

Chemical Reactions Analysis

Types of Reactions: Fluroxypyr-butometyl undergoes various chemical reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These reactions are essential for its metabolism and degradation in the environment.

Common Reagents and Conditions: The reactions typically involve reagents such as potassium fluoride, ammonium hydroxide, and various organic solvents. The conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly than the parent compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFARSBUEBZZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870025
Record name 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154486-27-8
Record name Fluroxypyr-butometyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154486-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluroxypyr-butometyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434
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Record name FLUROXYPYR-BUTOMETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S
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